molecular formula C16H21NO4 B2802528 1-(6,7,8-Trimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one CAS No. 1132079-27-6

1-(6,7,8-Trimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one

Cat. No. B2802528
CAS RN: 1132079-27-6
M. Wt: 291.347
InChI Key: GXLAPGAZPZPJOZ-UHFFFAOYSA-N
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Description

1-(6,7,8-Trimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one is a chemical compound that has been of interest to the scientific community due to its potential therapeutic applications. This compound is a derivative of the natural alkaloid, aporphine, which has been found to exhibit a range of pharmacological activities, including antipsychotic, antidepressant, and anti-inflammatory effects.

Scientific Research Applications

Crystallographic Insights and Molecular Interactions

  • Hydrogen-Bonded Supramolecular Assembly : Tetrahydro-1-benzazepines, with various substituents, demonstrate diverse hydrogen-bonded supramolecular assemblies, showcasing the influence of pendant heterocyclic substituents on the crystallization behavior and molecular packing. These insights are crucial for understanding the structural basis of molecular interactions and designing compounds with desired physical properties (Blanco et al., 2012).

Synthetic Approaches and Chemical Transformations

  • Synthesis of Tetrahydro-1-benzazepines : Novel synthetic methodologies have been developed for tetrahydro-1-benzazepines and related compounds, offering pathways for generating structurally diverse molecules. These methods enable the exploration of new compounds with potential biological activities, highlighting the versatility of tetrahydro-1-benzazepines as scaffolds in medicinal chemistry (Macías et al., 2011).

Potential Therapeutic Applications

  • Antiparasitic Activity : Certain tetrahydro-1-benzazepines exhibit potential antiparasitic activity, suggesting their use in treating diseases like chagas disease and leishmaniasis. These findings underscore the importance of structural studies in identifying compounds with therapeutic potential (Macías et al., 2016).

Molecular Structure and Properties

  • X-ray Diffraction Studies : Detailed X-ray diffraction studies provide valuable insights into the molecular structure of tetrahydro-1-benzazepines, aiding in the understanding of their chemical and physical properties. These studies are foundational for the rational design of molecules with desired characteristics (Acosta et al., 2010).

properties

IUPAC Name

1-(6,7,8-trimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-5-14(18)17-8-6-11-10-13(19-2)16(21-4)15(20-3)12(11)7-9-17/h5,10H,1,6-9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLAPGAZPZPJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2CCN(CCC2=C1)C(=O)C=C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6,7,8-Trimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one

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